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Compound of Interest

Compound Name: MALT1 inhibitor MI-2

Cat. No.: B10761723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on MI-2, an

irreversible small-molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma

Translocation protein 1 (MALT1). MALT1 is a critical regulator of NF-κB signaling and a key

therapeutic target in certain B-cell lymphomas. This document synthesizes key quantitative

data, details experimental methodologies, and visualizes the underlying biological pathways

and workflows to support further research and development.

Core Mechanism of Action
MI-2 is an irreversible MALT1 inhibitor with a molecular weight of 455.72. It functions by directly

binding to the MALT1 paracaspase, thereby suppressing its proteolytic function. In MALT1-

dependent cancers, such as Activated B-cell like (ABC) subtype of Diffuse Large B-cell

Lymphoma (DLBCL), this inhibition disrupts the constitutively active B-cell receptor (BCR)

signaling pathway that drives oncogenesis. The primary consequence of MI-2-mediated MALT1

inhibition is the suppression of the canonical NF-κB pathway, which is evidenced by reduced

cleavage of MALT1 substrates (e.g., CYLD, BCL10, A20), inhibition of c-REL nuclear

localization, and the downregulation of NF-κB target genes. This cascade of events ultimately

leads to selective growth inhibition and apoptosis in MALT1-dependent tumor cells.

Interestingly, recent studies have uncovered a potential MALT1-independent mechanism,

suggesting MI-2 can also induce ferroptosis by directly targeting and inhibiting Glutathione

Peroxidase 4 (GPX4). This dual-action potential warrants further investigation.
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Figure 1: Dual mechanism of action for the MALT1 inhibitor MI-2.
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Quantitative Data Summary
The preclinical efficacy of MI-2 has been quantified through various in vitro and in vivo studies.

The data highlights its potency and selectivity for MALT1-dependent cancer cell lines.

This table summarizes the half-maximal inhibitory concentration (IC50) from cell-free enzymatic

assays and the half-maximal growth inhibition (GI50) in various DLBCL cell lines.

Parameter Target / Cell Line Value (µM) Reference

IC50
MALT1 (cell-free

assay)
5.84

GI50 HBL-1 (ABC-DLBCL) 0.2

TMD8 (ABC-DLBCL) 0.5

OCI-Ly3 (ABC-

DLBCL)
0.4

OCI-Ly10 (ABC-

DLBCL)
0.4

Resistance

U2932, HLY-1 (ABC-

DLBCL, MALT1-

independent)

Resistant

Various GCB-DLBCL

Cell Lines
Resistant

The lower GI50 values in cellular assays compared to the cell-free IC50 may be attributable to

the irreversible binding mechanism of MI-2 and its accumulation within cells.

This table outlines the key parameters and outcomes from xenograft studies assessing MI-2's

anti-tumor activity and safety profile in mice.
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Parameter Details Reference

Animal Model

SCID NOD mice with human

ABC-DLBCL (TMD8, HBL-1) or

GCB-DLBCL (OCI-Ly1)

xenografts.

Dosage Regimen
25 mg/kg/day, administered

intraperitoneally (i.p.).

Efficacy

Profoundly suppressed tumor

growth in TMD8 and HBL-1

(ABC-DLBCL) models.

No effect on tumor growth in

the OCI-Ly1 (GCB-DLBCL)

model.

Toxicity
Nontoxic to mice at single

doses up to 350 mg/kg.

No signs of toxicity (lethargy,

weight loss) observed in a 10-

day escalating dose study.

Signaling Pathway Context
MI-2 targets the MALT1 protease, a central component of the CARD11-BCL10-MALT1 (CBM)

signalosome. In ABC-DLBCL, chronic B-cell receptor signaling leads to the formation of the

CBM complex, which recruits downstream effectors to activate the IKK signalosome, ultimately

leading to the activation of NF-κB. MALT1's proteolytic activity, which cleaves and inactivates

negative regulators of NF-κB like A20 and CYLD, is essential for sustaining this pro-survival

signaling.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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